molecular formula C19H23NO4 B2776751 N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide CAS No. 303989-57-3

N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide

Cat. No.: B2776751
CAS No.: 303989-57-3
M. Wt: 329.396
InChI Key: NCRJKIPBAPAXBJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H23NO4 and its molecular weight is 329.396. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Modification for Antioxidant Synthesis

A study by Adelakun et al. (2012) explored the enzymatic modification of 2,6-dimethoxyphenol, a phenolic compound related to N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide. The study focused on enhancing its antioxidant capacity through laccase-mediated oxidation, producing dimers with higher antioxidant activity.

Crystal Structure Analysis of Capsaicinoids

The crystal structure of capsaicinoid compounds, closely related to this compound, was examined by Park et al. (1995). Their findings provide insights into the structural aspects of such compounds, which can be crucial for understanding their biological activities.

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This research shows the potential of such compounds in the synthesis of important pharmaceuticals.

Antioxidant Properties of Phenolic Derivatives

The antioxidant properties of various phenolic compounds, including structures similar to this compound, were investigated by Dinis, Madeira, and Almeida (1994). Their study highlights the role of these compounds as inhibitors of lipid peroxidation and scavengers of peroxyl radicals.

Oxidative Radical Cyclization in Alkaloid Synthesis

Research by Chikaoka et al. (2003) demonstrated the use of Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides, which are structurally related to this compound, for synthesizing erythrinanes, a class of natural alkaloids.

X-ray Powder Diffraction of Derivatives for Pesticide Development

The study by Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which are structurally related to the target compound, using X-ray powder diffraction. These compounds have potential as pesticides.

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani, Pal, Hegde, and Hashim (2014) explored the potential of 2-(substituted phenoxy) acetamide derivatives, similar to this compound, for anticancer, anti-inflammatory, and analgesic activities. Their findings, as discussed in BioMed Research International, indicated that certain derivatives showed promising biological activities.

Hydrogen-Bonded Complexes Study

Malathi, Sabesan, and Krishnan (2004) investigated the hydrogen-bonded complexes formed by acetamide and formamide with various phenols. This study is relevant to understanding the molecular interactions and properties of compounds like this compound.

Acyliminium Ion Cyclisation in Alkaloid Synthesis

The work by King (2007) showcased a high yielding cyclisation of N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide, structurally related to the target compound, for the synthesis of alkaloids. This highlights the compound's utility in complex organic synthesis.

Nitrosylated and Nitrated Derivatives in Microbial Transformation

The study by Girel et al. (2022) on the microbial transformation of N-(2-hydroxyphenyl)acetamides into bioactive nitrosylated and nitrated derivatives underscores the potential of such compounds in the context of microbial metabolism and biotransformation.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(4-propylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-4-5-14-6-8-15(9-7-14)24-13-19(21)20-17-11-10-16(22-2)12-18(17)23-3/h6-12H,4-5,13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRJKIPBAPAXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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